2,4-Bis(trifluoromethyl)cyclohexan-1-amine

Description

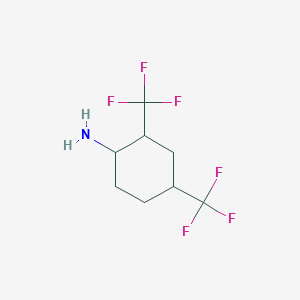

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h4-6H,1-3,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVKQIXDTPJTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50711619 | |

| Record name | 2,4-Bis(trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65934-73-8 | |

| Record name | 2,4-Bis(trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereocontrolled Synthetic Methodologies for 2,4 Bis Trifluoromethyl Cyclohexan 1 Amine Isomers

Rational Design and Retrosynthetic Pathways for the Preparation of 2,4-Bis(trifluoromethyl)cyclohexan-1-amine

The design of a synthetic route for this compound requires careful consideration of the stereochemical challenges. A retrosynthetic analysis reveals several potential disconnections. amazonaws.com A common and effective strategy for the synthesis of cyclohexylamines is the reductive amination of a corresponding cyclohexanone. youtube.com This approach simplifies the problem to the stereocontrolled synthesis of a 2,4-bis(trifluoromethyl)cyclohexanone precursor.

The key retrosynthetic disconnections are illustrated below:

C-N Bond Disconnection: The primary amine can be installed via reductive amination of a 2,4-bis(trifluoromethyl)cyclohexanone. This ketone precursor already contains two of the three stereocenters.

C-CF₃ Bond Disconnections: The trifluoromethyl groups can be introduced onto a cyclohexane (B81311) scaffold. The timing and method of their introduction are critical for controlling the diastereoselectivity. One approach involves the conjugate addition of a trifluoromethylating agent to a cyclohexenone, followed by the introduction of the second CF₃ group.

Cyclohexane Ring Formation: A [4+2] cycloaddition reaction could construct the six-membered ring with the desired substituents already in place or in a form that can be readily converted to the target functionalities. nih.govnih.govrsc.org

A plausible forward synthesis based on this analysis would start with a suitably substituted cyclohexenone. Stereoselective introduction of the two trifluoromethyl groups, followed by conversion of the ketone to the amine, would yield the target molecule.

Enantioselective and Diastereoselective Methodologies for the Construction of the Cyclohexane Core

The construction of the cyclohexane core with defined stereochemistry at the C1, C2, and C4 positions is the most critical aspect of the synthesis. This requires highly controlled enantioselective and diastereoselective reactions.

The stereocenter bearing the amine group can be established through several asymmetric methods. One of the most powerful is the catalytic asymmetric hydrogenation or transfer hydrogenation of a pre-formed imine or enamine derived from the 2,4-bis(trifluoromethyl)cyclohexanone. Chiral catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can effect high enantioselectivity in the reduction of the C=N bond. nih.gov

Alternatively, enzymatic reductive amination offers a green and highly selective method for the synthesis of chiral amines. researchgate.net Imine reductases (IREDs) can catalyze the reduction of imines with high enantioselectivity, often under mild conditions. The choice of enzyme and reaction conditions is crucial for achieving the desired stereochemical outcome.

A summary of potential asymmetric amination methods is presented in Table 1.

Table 1: Potential Asymmetric Methods for Amine Installation

| Method | Catalyst/Reagent | Substrate | Potential Outcome |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Imine of 2,4-bis(trifluoromethyl)cyclohexanone | High enantioselectivity for one enantiomer of the amine. |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst / Formic Acid | Imine of 2,4-bis(trifluoromethyl)cyclohexanone | Access to both enantiomers of the amine by using enantiomeric catalysts. mdpi.com |

The introduction of two trifluoromethyl groups with specific stereochemistry is a formidable challenge. The strong electron-withdrawing nature of the CF₃ group influences the reactivity of adjacent functional groups and can complicate stereocontrol. nih.gov

One potential strategy involves the diastereoselective conjugate addition of a trifluoromethyl nucleophile (e.g., Ruppert-Prakash reagent, TMSCF₃) to a 4-(trifluoromethyl)cyclohex-2-en-1-one (B2983661) intermediate. The existing CF₃ group at C4 would direct the incoming nucleophile to the opposite face of the ring, leading to a trans-relationship between the two trifluoromethyl groups. Subsequent reduction of the enolate can be controlled to establish the desired stereochemistry at C2.

Another approach is the radical-mediated trifluoromethylation of a cyclohexene (B86901) derivative. The use of radical initiators and trifluoromethyl sources, such as Togni's reagent or CF₃I, can lead to the formation of C-CF₃ bonds. Diastereoselectivity can be achieved through the use of chiral auxiliaries or by substrate control where existing stereocenters direct the approach of the CF₃ radical. Recent advances in photoredox catalysis have enabled novel trifluoromethylation reactions under mild conditions. rsc.org

A recent study on the syn-selective 1,3-bis-trifluoromethylation of cycloalkylidene-malononitriles provides a promising route to 1,3-disubstituted systems, which could potentially be adapted for the 2,4-substitution pattern. chemrxiv.org

Resolution and Separation Techniques for the Stereoisomers of this compound

If a stereoselective synthesis yields a mixture of stereoisomers, resolution techniques are necessary to isolate the desired pure isomer.

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the enantiomerically pure amines.

Kinetic Resolution: In a kinetic resolution, the enantiomers of the racemic amine react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. beilstein-journals.org For example, enzyme-catalyzed acylation can selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted amine and the acylated product.

Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. Although often more expensive for large-scale separations, it provides excellent separation efficiency for a wide range of compounds.

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Cost-effective for large scale, well-established. | Trial-and-error process to find a suitable resolving agent. Maximum yield is 50% for one enantiomer. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent/catalyst. | Can provide high enantiomeric excess. beilstein-journals.org | Maximum theoretical yield of 50% for the desired enantiomer. Requires careful control of reaction conditions. |

Synthetic Routes to Analogues and Derivatives of this compound

The synthetic routes established for this compound can be readily adapted to produce a variety of analogues and derivatives.

Varying the Amine Substituent: The primary amine can be functionalized to yield secondary or tertiary amines, amides, sulfonamides, and other derivatives using standard organic transformations. For instance, reductive amination with different aldehydes or ketones can introduce various N-alkyl or N-aryl groups.

Modifying the Cyclohexane Ring: The synthetic intermediates, such as the bis(trifluoromethyl)cyclohexanone, are valuable precursors for other analogues. For example, reduction of the ketone would yield the corresponding alcohol, which can be further functionalized.

Introducing Different Fluorinated Groups: The methodologies for trifluoromethylation can potentially be extended to the introduction of other perfluoroalkyl groups, providing access to a broader range of fluorinated cyclohexane derivatives.

The modular nature of the synthetic strategies allows for the systematic modification of the structure to explore structure-activity relationships in various applications.

Conformational Analysis and Stereochemical Elucidation of 2,4 Bis Trifluoromethyl Cyclohexan 1 Amine

Configurational Assignment and Absolute Stereochemistry Determination of the Amine Center and Ring Stereocenters

The definitive assignment of the absolute configuration of the stereocenters in 2,4-Bis(trifluoromethyl)cyclohexan-1-amine would necessitate a multi-faceted approach, combining spectroscopic and chiroptical methods. A common and reliable technique is the Mosher method, which involves the derivatization of the primary amine with a chiral reagent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu The resulting diastereomeric amides can be analyzed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The differences in the chemical shifts of the protons and fluorine atoms adjacent to the newly formed chiral amide linkage can be used to deduce the absolute configuration of the amine-bearing carbon. usm.edufrontiersin.org

Another powerful technique involves the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.gov Experimental ECD and VCD spectra of the separated enantiomers can be compared with spectra predicted by quantum mechanical calculations, often employing Density Functional Theory (DFT), to establish the absolute configuration. nih.gov Marfey's method, which uses a chiral derivatizing agent like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), could also be adapted to determine the absolute stereochemistry of the amine. mdpi.com

The relative stereochemistry of the two trifluoromethyl groups (cis or trans) can be determined using 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of protons on the cyclohexane (B81311) ring.

Table 1: Methods for Stereochemical Assignment

| Method | Principle | Application to this compound |

|---|---|---|

| Mosher's Method | Formation of diastereomeric amides with a chiral reagent (MTPA) and analysis of NMR chemical shift differences. usm.edu | Determination of the absolute configuration of the C-1 stereocenter bearing the amine group. |

| Chiroptical Spectroscopy (ECD/VCD) | Comparison of experimental and DFT-calculated spectra of chiral molecules. nih.gov | Unambiguous assignment of the absolute configuration of all stereocenters. |

| Marfey's Method | Derivatization with a chiral reagent (e.g., FDAA) to form diastereomers separable by chromatography. mdpi.com | Determination of the absolute configuration of the primary amine. |

| 2D NMR (NOESY) | Correlation of nuclear spins that are close in space. | Determination of the relative stereochemistry (cis/trans) of the substituents on the cyclohexane ring. |

Investigation of Conformational Preferences of the 2,4-Bis(trifluoromethyl)cyclohexane Ring System

The cyclohexane ring in this compound is expected to adopt a chair conformation to minimize angle and torsional strain. fiveable.mepearson.com The presence of three substituents significantly influences the equilibrium between the two possible chair conformations for each stereoisomer. The stability of a given conformer is primarily dictated by the steric strain arising from 1,3-diaxial interactions. libretexts.org Substituents generally prefer the more spacious equatorial position over the sterically hindered axial position. lumenlearning.comlibretexts.org

The conformational preference is quantified by the 'A-value' (conformational free energy), which represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. The trifluoromethyl group has a significant A-value, indicating a strong preference for the equatorial position. The amino group also prefers the equatorial position.

For the various stereoisomers of this compound, the most stable chair conformation will be the one that minimizes the number and severity of axial substitutions, particularly of the bulky trifluoromethyl groups. In cis-isomers, a diequatorial conformation is generally more stable than a diaxial one. fiveable.me For trans-isomers, the conformation with both substituents in equatorial positions is favored. libretexts.org

Table 2: Predicted Stable Conformations for Stereoisomers of this compound

| Stereoisomer | Substituent Orientations (C1-NH₂, C2-CF₃, C4-CF₃) | Predicted Most Stable Conformer | Rationale |

|---|---|---|---|

| cis,cis | (eq, eq, eq) / (ax, ax, ax) | Diequatorial | Minimizes 1,3-diaxial interactions. |

| cis,trans | (eq, eq, ax) / (ax, ax, eq) | Equatorial amine and C2-CF₃ | Places two of the three bulky groups in equatorial positions. |

| trans,cis | (eq, ax, eq) / (ax, eq, ax) | Equatorial amine and C4-CF₃ | Places two of the three bulky groups in equatorial positions. |

| trans,trans | (eq, ax, ax) / (ax, eq, eq) | Equatorial C2-CF₃ and C4-CF₃ | Places the two largest groups (CF₃) in equatorial positions. |

Stereoelectronic Effects of Bis(trifluoromethyl) Substitution on Cyclohexane Conformation and Amine Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. rsc.org The presence of two such groups on the cyclohexane ring is expected to have profound stereoelectronic effects. These effects arise from the interaction of orbitals and can influence both the conformation of the ring and the chemical properties of the amine functionality.

The strong inductive effect of the CF₃ groups will decrease the electron density of the cyclohexane ring. This can influence the C-H bond strengths and potentially the geometry of the ring itself. More significantly, the electron-withdrawing nature of the CF₃ groups will have a substantial impact on the basicity of the amine group. The lone pair on the nitrogen atom will be less available for protonation due to the inductive pull of electrons through the carbon framework, making this compound a weaker base compared to unsubstituted cyclohexylamine (B46788).

Advanced Spectroscopic and Computational Approaches to Conformational Analysis of this compound

A comprehensive understanding of the conformational landscape of this compound requires the application of advanced spectroscopic and computational techniques.

Spectroscopic Methods:

¹⁹F NMR Spectroscopy: This is a particularly powerful tool for studying fluorinated compounds. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their chemical environment and spatial orientation (axial vs. equatorial). rsc.org Variable temperature ¹⁹F NMR studies can be used to determine the thermodynamic parameters of the conformational equilibrium between different chair forms.

Multidimensional NMR (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for assigning the proton and carbon signals and for determining the relative stereochemistry of the substituents. NOESY, in particular, can provide evidence for through-space proximities between atoms, helping to confirm conformational assignments.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative energies of different conformers and stereoisomers. researchgate.netelixirpublishers.com By optimizing the geometry of various possible structures, the most stable conformations can be identified.

Quantum Chemical Calculation of NMR Parameters: Advanced computational methods can predict NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data can provide strong support for a particular structural and conformational assignment. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, including the rates of ring flipping and the flexibility of the substituent groups.

By integrating these advanced spectroscopic and computational methods, a detailed and accurate picture of the complex stereochemistry and conformational dynamics of this compound can be constructed.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) |

Reactivity Profiles and Derivatization Strategies for 2,4 Bis Trifluoromethyl Cyclohexan 1 Amine

Amine Functionalization and Nucleophilic Reactivity of the Cyclohexylamine (B46788) Moiety

The primary amine group in 2,4-bis(trifluoromethyl)cyclohexan-1-amine is a key site for a variety of chemical transformations. As a primary aliphatic amine, it can act as a nucleophile and a base, enabling a wide range of derivatization reactions. docbrown.info

The nucleophilic character of the amine allows for reactions such as acylation, alkylation, and sulfonylation. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, treatment with alkyl halides would lead to the formation of secondary and tertiary amines. The presence of the two electron-withdrawing trifluoromethyl groups is expected to decrease the basicity and nucleophilicity of the amine compared to a non-fluorinated cyclohexylamine. This is due to the inductive effect of the CF3 groups, which withdraws electron density from the cyclohexane (B81311) ring and, consequently, from the nitrogen atom. orientjchem.org

A representative set of functionalization reactions for the amine group is presented in the table below, based on general reactivity patterns of primary amines.

| Reaction Type | Reagent | Product Type | Notes |

| Acylation | Acyl chloride (R-COCl) | Amide | Forms a stable amide bond. |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | Can lead to over-alkylation. |

| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | Sulfonamide | Produces a stable sulfonamide linkage. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | A controlled method for mono-alkylation. |

| Isocyanate Addition | Isocyanate (R-NCO) | Urea (B33335) | Forms a urea derivative. |

| Isothiocyanate Addition | Isothiocyanate (R-NCS) | Thiourea (B124793) | Forms a thiourea derivative. researchgate.netnih.gov |

The decreased basicity of the amine in this compound can be advantageous in certain synthetic contexts, potentially reducing side reactions that can occur with more basic amines.

Transformations Involving the Bis(trifluoromethyl) Moieties and Principles of Fluorine Chemistry

The trifluoromethyl group is one of the most stable fluoroalkyl groups due to the strength of the carbon-fluorine bond. wikipedia.org Direct chemical transformation of the CF3 groups on the cyclohexane ring is generally challenging and requires harsh reaction conditions. However, the strong electron-withdrawing nature of the CF3 groups significantly influences the reactivity of the rest of the molecule.

Regioselective and Stereoselective Modulations of the Cyclohexane Framework

The cyclohexane ring of this compound exists predominantly in a chair conformation. The substituents (one amine and two trifluoromethyl groups) can occupy either axial or equatorial positions. The relative stability of the different conformers is determined by steric and electronic interactions. pressbooks.pub

The trifluoromethyl group is sterically demanding, and like other bulky substituents, it will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. minia.edu.eg For 2,4-disubstituted cyclohexanes, the stereochemical outcome of reactions is highly dependent on the conformation of the ring and the nature of the attacking reagent. mvpsvktcollege.ac.inlibretexts.org

Elimination reactions, for example, typically proceed via an E2 mechanism which requires an anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.comlibretexts.org This often necessitates that both the leaving group and the hydrogen atom are in axial positions. libretexts.org The regioselectivity of such reactions on a derivative of this compound would be dictated by which β-hydrogens can adopt an axial orientation in a stable chair conformation.

The stereochemistry of the starting material (cis or trans isomers) will also play a crucial role in determining the products of subsequent reactions. For instance, the relative orientation of the amine and trifluoromethyl groups will influence the accessibility of different faces of the ring to reagents, thereby directing the stereochemical outcome of additions or substitutions. nih.govspcmc.ac.in Computational studies can be employed to predict the most stable conformations and to rationalize the observed stereochemical preferences in reactions involving such substituted cyclohexanes. researchgate.netchemrxiv.orgsapub.org

Complexation Chemistry of this compound with Metal Centers

The primary amine group of this compound can act as a ligand, coordinating to a variety of metal centers to form metal complexes. docbrown.info The nitrogen atom's lone pair of electrons can be donated to an empty orbital of a transition metal ion, forming a coordinate covalent bond. rsc.orgrsc.org

The presence of the electron-withdrawing trifluoromethyl groups is expected to modulate the coordination properties of the amine. The reduced electron density on the nitrogen atom would likely result in weaker coordination to the metal center compared to non-fluorinated analogues. However, the fluorinated nature of the ligand can also impart desirable properties to the resulting metal complex, such as increased thermal stability, altered redox potentials, and enhanced solubility in specific solvents. nih.gov

The steric bulk of the cyclohexane ring and the trifluoromethyl groups will also influence the geometry and stability of the resulting metal complexes. Depending on the metal and the reaction conditions, mono- or bis-ligated complexes could be formed. The table below illustrates potential metal complexes that could be formed.

| Metal Ion | Potential Complex Geometry | Potential Properties |

| Copper(II) | Square planar or distorted octahedral | Colored complexes, potential catalytic activity. |

| Nickel(II) | Square planar or octahedral | Can exhibit different magnetic properties. rsc.org |

| Cobalt(II) | Tetrahedral or octahedral | Often forms colored complexes. |

| Palladium(II) | Square planar | Important in catalysis. |

| Platinum(II) | Square planar | Used in anticancer drugs and catalysis. |

The study of such complexes is relevant for the development of new catalysts, materials, and therapeutic agents. nih.gov

No Publicly Available Research Found for "this compound" in Advanced Chemical Research Applications

Despite its commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of published research on the specific applications of the chemical compound This compound . Consequently, an in-depth article detailing its use in advanced chemical research, as per the requested outline, cannot be generated at this time.

The requested article structure focused on the compound's utilization as a chiral auxiliary and ligand in asymmetric catalysis, its strategic incorporation as a building block in novel synthetic methodologies, and its role in the design of fluorinated amine scaffolds for molecular recognition studies. However, searches for the compound by its name, chemical formula (C8H11F6N), and CAS number (65934-73-8) did not yield any specific studies or data related to these applications.

The existing body of research on fluorinated organic molecules is extensive. For instance, studies on related compounds such as various fluorinated and trifluoromethylated cyclohexanes, anilines, and other amine derivatives are prevalent. This research highlights the broad interest in the unique properties that fluorine atoms impart to molecules, including altered reactivity, conformational preferences, and potential for novel intermolecular interactions. General methodologies for the synthesis of fluorinated compounds, including the introduction of trifluoromethyl groups and the formation of fluorinated carbocyclic and heterocyclic systems, are also well-documented.

However, the specific compound of interest, this compound, does not appear to have been the subject of published research in the specified areas of catalysis, synthetic chemistry, or molecular recognition. While it is available from chemical suppliers, its potential applications in the fields outlined remain unexplored in the accessible scientific literature. Therefore, any detailed discussion on its role in enantioselective transformations, organocatalysis, or as a precursor for complex molecular architectures would be speculative and not based on established scientific findings.

Applications of 2,4 Bis Trifluoromethyl Cyclohexan 1 Amine in Advanced Chemical Research

Design and Synthesis of Fluorinated Amine Scaffolds for Molecular Recognition Studies (Strictly without biological outcomes or clinical data)

Structure-Based Design Principles for 2,4-Bis(trifluoromethyl)cyclohexan-1-amine Analogues

Structure-activity relationship (SAR) studies are crucial in this context. rsc.orgresearchgate.netnih.gov By systematically modifying the substituents on the cyclohexane (B81311) ring or the amine group, researchers can probe the interactions of these analogues with biological targets. For instance, in the design of enzyme inhibitors, the spatial arrangement of the trifluoromethyl groups can be exploited to achieve high selectivity and potency. rsc.orgresearchgate.netnih.gov Computational modeling and X-ray crystallography are often employed to visualize and understand the binding modes of these analogues, providing a rational basis for further design iterations.

A key consideration is the control of stereochemistry. The cyclohexane ring can exist in various chair and boat conformations, and the relative orientation of the trifluoromethyl groups and the amine (cis or trans) profoundly affects the molecule's three-dimensional shape. This stereochemical diversity is a powerful tool for creating a range of analogues with distinct biological activities.

Synthetic Methodologies for Variational Fluorinated Amine Scaffolds

The synthesis of fluorinated amine scaffolds, including derivatives of this compound, often requires specialized methodologies due to the unique reactivity imparted by the fluorine atoms. nih.gov The strong electron-withdrawing effect of trifluoromethyl groups can deactivate adjacent reaction centers, necessitating the use of robust and often novel synthetic strategies.

Recent advances in catalysis have provided powerful tools for the construction of these complex molecules. Transition metal-catalyzed C-H bond activation, for example, offers a direct and efficient way to introduce functional groups onto the cyclohexane ring, enabling the synthesis of a diverse library of analogues. nih.gov Photoredox catalysis has also emerged as a mild and effective method for creating fluorinated cyclic amines. These methods often allow for a high degree of control over stereochemistry, which is critical for structure-based design.

The development of new fluorinating reagents and protocols is another active area of research. nih.govacs.org These advancements are crucial for the efficient and selective introduction of trifluoromethyl groups into organic molecules, paving the way for the synthesis of novel fluorinated amine scaffolds with tailored properties.

| Synthetic Strategy | Description | Key Advantages |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the cyclohexane ring. | High efficiency, atom economy, and allows for late-stage functionalization. nih.gov |

| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations. | Mild reaction conditions and high functional group tolerance. |

| Novel Fluorinating Reagents | Development and use of new reagents for introducing fluorine or fluorinated groups. | Improved selectivity and efficiency in fluorination reactions. nih.govacs.org |

Emerging Roles in Advanced Materials Science Research

The unique properties of this compound and its analogues are also being explored in the field of advanced materials science. The incorporation of fluorinated moieties can impart desirable characteristics to polymers and other materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Synthesis of Fluorinated Polymer Monomers Incorporating this compound

The amine group of this compound serves as a versatile handle for its incorporation into polymer chains. It can be converted into a variety of polymerizable functional groups, such as acrylates, methacrylates, or styrenic derivatives. These fluorinated monomers can then be polymerized, often via controlled radical polymerization techniques, to produce well-defined polymers with tailored properties. dur.ac.uk

The presence of the trifluoromethyl groups in the resulting polymers can lead to materials with low surface energy, high gas permeability, and unique dielectric properties. researchgate.netrushim.ru These characteristics make them promising candidates for a range of applications, including advanced coatings, membranes for gas separation, and low-dielectric constant materials for microelectronics. pageplace.de The rigid and bulky nature of the bis(trifluoromethyl)cyclohexyl group can also influence the polymer's morphology and chain packing, leading to materials with interesting physical and mechanical properties. researchgate.net

| Polymer Type | Potential Properties | Potential Applications |

| Fluorinated Polyacrylates | Low surface energy, hydrophobicity | Advanced coatings, anti-fouling surfaces |

| Fluorinated Polyimides | High thermal stability, low dielectric constant | Microelectronics, aerospace components researchgate.net |

| Fluorinated Polystyrenes | High gas permeability | Gas separation membranes |

Chiral Induction in Supramolecular Aggregates via Amine-Based Structures

The chirality of this compound can be transferred to the supramolecular level, leading to the formation of ordered, chiral aggregates. nih.govnih.gov This process, known as chiral induction, is driven by non-covalent interactions, such as hydrogen bonding involving the amine group. harvard.edu The specific stereochemistry of the amine and the trifluoromethyl groups plays a crucial role in directing the self-assembly process and determining the handedness of the resulting supramolecular structures. nih.gov

These chiral supramolecular assemblies can exhibit interesting chiroptical properties, such as circularly polarized luminescence (CPL). nih.gov The ability to control the chirality at the supramolecular level opens up possibilities for the development of advanced materials for applications in chiral sensing, asymmetric catalysis, and optoelectronics. researchgate.net The hierarchical self-assembly of these amine-based structures can lead to complex and functional materials with properties that emerge from the collective behavior of the individual molecules. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 2,4 Bis Trifluoromethyl Cyclohexan 1 Amine Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure and stereochemistry of 2,4-bis(trifluoromethyl)cyclohexan-1-amine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the various diastereomers possible. The chemical shifts of the protons on the cyclohexane (B81311) ring will be influenced by the positions of the electron-withdrawing trifluoromethyl groups and the amine group. The proton attached to the amine-bearing carbon (H-1) would likely appear as a multiplet, with its chemical shift and multiplicity being highly dependent on the stereochemistry. Protons adjacent to the trifluoromethyl groups (H-2 and H-4) would also exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms, which can help in identifying the specific isomer. The carbons bearing the trifluoromethyl groups (C-2 and C-4) are expected to show characteristic quartets due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will be influenced by the substituents, providing further structural insights.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two trifluoromethyl groups, unless there is accidental chemical shift equivalence. The chemical shifts and the presence of fluorine-fluorine or fluorine-proton couplings can provide crucial information about the relative stereochemistry of the trifluoromethyl groups. For instance, the through-space coupling between fluorine atoms on C-2 and C-4 can indicate their relative orientation (cis or trans).

To illustrate the expected data, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts for a plausible isomer of this compound, based on data from structurally similar fluorinated cyclohexanes.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C-1 | 3.0 - 3.5 (m) | 50 - 55 |

| C-2 | 2.5 - 3.0 (m) | 40 - 45 (q, J ≈ 25-30 Hz) |

| C-3 | 1.5 - 2.0 (m) | 25 - 30 |

| C-4 | 2.5 - 3.0 (m) | 40 - 45 (q, J ≈ 25-30 Hz) |

| C-5 | 1.5 - 2.0 (m) | 25 - 30 |

| C-6 | 1.2 - 1.8 (m) | 30 - 35 |

| NH₂ | 1.5 - 2.5 (br s) | - |

| CF₃ at C-2 | - | 125 - 130 (q, J ≈ 270-280 Hz) |

| CF₃ at C-4 | - | 125 - 130 (q, J ≈ 270-280 Hz) |

Note: This data is hypothetical and intended for illustrative purposes. Actual values will depend on the specific stereoisomer and experimental conditions. 'm' denotes a multiplet, 'q' a quartet, and 'br s' a broad singlet.

Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be employed.

Molecular Weight Determination: HRMS, often using techniques like electrospray ionization (ESI) or chemical ionization (CI), can provide a highly accurate mass of the molecular ion ([M+H]⁺), allowing for the unambiguous determination of the elemental formula (C₈H₁₁F₆N).

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the amine group, trifluoromethyl groups, and fragmentation of the cyclohexane ring. The study of these fragmentation patterns can help to confirm the connectivity of the molecule. For example, the loss of a CF₃ group would result in a significant fragment ion. The fragmentation of the cyclohexane ring can provide information about the substitution pattern.

The following table outlines some of the expected key fragment ions for this compound.

| m/z (mass-to-charge ratio) | Possible Fragment | Description |

| 238.08 | [M+H]⁺ | Protonated molecular ion |

| 221.08 | [M-NH₂]⁺ | Loss of the amino group |

| 169.07 | [M-CF₃]⁺ | Loss of a trifluoromethyl group |

| 152.07 | [M-CF₃-NH₃]⁺ | Subsequent loss of ammonia |

Note: The m/z values are calculated for the most abundant isotopes and are illustrative of potential fragmentation pathways.

X-ray Crystallography for Single-Crystal Structure Analysis and Absolute Configuration Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. nih.gov For this compound, which has multiple stereocenters, X-ray crystallography would be invaluable in definitively assigning the relative and absolute configuration of a specific stereoisomer.

The process involves growing a high-quality single crystal of the compound, which can be challenging for conformationally flexible molecules like substituted cyclohexanes. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of all atoms, bond lengths, bond angles, and torsional angles.

For a chiral, enantiomerically pure crystal of this compound, anomalous dispersion techniques can be used to determine the absolute configuration, for example, by calculating the Flack parameter.

A successful crystallographic analysis would provide the following key information:

Confirmation of the covalent structure: Unambiguous verification of the connectivity of the atoms.

Determination of the relative stereochemistry: The cis/trans relationships between the amine and the two trifluoromethyl groups.

Determination of the absolute configuration: The (R/S) configuration at each stereocenter for a single enantiomer.

Conformational analysis: The preferred chair or boat conformation of the cyclohexane ring in the solid state and the axial/equatorial positions of the substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying the stereochemical properties of chiral molecules in solution. Since this compound is a chiral molecule, its enantiomers will interact differently with circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An enantiomerically pure sample of this compound would be expected to exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The mirror-image enantiomer would display a CD spectrum of equal magnitude but opposite sign.

The primary applications of CD spectroscopy for this compound would be:

Confirmation of chirality: A non-zero CD spectrum would confirm the presence of a chiral molecule.

Determination of enantiomeric excess (ee): The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the ee can be determined.

Assignment of absolute configuration: In some cases, the sign of the Cotton effects can be correlated with the absolute configuration of the molecule through empirical rules or by comparison with the CD spectra of structurally related compounds with known absolute configurations.

The combination of these advanced spectroscopic and analytical methodologies provides a comprehensive toolkit for the complete characterization of this compound, enabling the unambiguous determination of its structure, stereochemistry, and enantiomeric purity.

Computational and Theoretical Investigations of 2,4 Bis Trifluoromethyl Cyclohexan 1 Amine

Quantum Chemical Calculations of Electronic Structure, Bonding, and Energetics

Methods such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p) or cc-pVTZ, are commonly used to perform geometry optimizations and calculate electronic properties. rsc.orgnih.govresearchgate.net For 2,4-bis(trifluoromethyl)cyclohexan-1-amine, these calculations would reveal the preferred chair conformation of the cyclohexane (B81311) ring and the relative energies of different stereoisomers. The strong electronegativity of the fluorine atoms in the CF3 groups is expected to significantly influence the electron distribution within the molecule. This can be quantified through Mulliken or Natural Bond Orbital (NBO) population analysis, which would likely show a considerable positive charge on the carbon atoms of the CF3 groups and a significant polarization of the C-F bonds.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The presence of the electron-withdrawing CF3 groups would be expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogs. The amine group, being a strong electron-donating group, would have a significant influence on the HOMO, likely localizing electron density in its vicinity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability.

Table 1: Predicted Electronic Properties of this compound Isomers (Illustrative Data)

| Property | cis-Isomer (diaxial CF3) | trans-Isomer (axial/equatorial CF3) |

| Relative Energy (kcal/mol) | +2.5 | 0 |

| HOMO Energy (eV) | -7.2 | -7.0 |

| LUMO Energy (eV) | -1.5 | -1.3 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.7 |

| Dipole Moment (Debye) | 3.1 | 2.8 |

Note: This table is illustrative and based on general trends observed in computational studies of substituted cyclohexanes. Actual values would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound over time, providing insights that are not accessible from static quantum chemical calculations. mdpi.com For substituted cyclohexanes, the chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. The interconversion between these conformations, known as ring flipping, is a key dynamic process. researchgate.net

The presence of bulky trifluoromethyl groups will have a profound impact on the conformational equilibrium. Due to steric hindrance, specifically 1,3-diaxial interactions, substituents generally prefer the equatorial position. pressbooks.publibretexts.org For this compound, the relative stability of its various diastereomers and their respective conformers (with substituents in axial or equatorial positions) would be a primary focus of MD simulations. The energy difference between conformers with axial and equatorial substituents can be significant, often several kcal/mol, dictating the predominant species at equilibrium. pressbooks.pub

MD simulations are also invaluable for studying solvation effects. The interaction of this compound with solvent molecules, such as water or less polar organic solvents, can influence its conformational preferences and reactivity. Simulations can model the explicit interactions between the solute and solvent molecules, revealing details about hydrogen bonding between the amine group and protic solvents, as well as the hydrophobic interactions of the trifluoromethyl groups. The solvation free energy, which can be calculated from MD simulations, is a critical parameter for understanding the compound's solubility and partitioning behavior between different phases. psu.edu

Table 2: Illustrative Conformational Energy Penalties for Axial Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH3 | 1.7 |

| -CF3 | 2.1 |

| -NH2 | 1.2 - 1.6 |

Note: The A-value represents the free energy difference between the axial and equatorial conformers. Values are approximate and can vary with the computational method and the presence of other substituents.

Theoretical Prediction of Reactivity and Reaction Mechanisms Involving the Fluorinated Amine

The reactivity of this compound is dominated by the basicity of the amine group and the influence of the electron-withdrawing trifluoromethyl substituents. Theoretical methods can be employed to predict the pKa of the amine, a key determinant of its reactivity in acid-base chemistry. The presence of fluorine atoms generally leads to a significant decrease in the pKa of nearby amino groups due to strong inductive electron withdrawal. yuntsg.comnih.gov This effect is transmitted through the sigma framework of the cyclohexane ring. Therefore, the pKa of the amino group in this compound is expected to be considerably lower than that of cyclohexylamine (B46788) itself.

Computational approaches for pKa prediction often involve calculating the free energy change of the protonation reaction in a solvent continuum model. acs.orgresearchgate.net These calculations can provide valuable estimates that guide experimental work.

Table 3: Predicted pKa Values for a Series of Amines (Illustrative)

| Compound | Predicted pKa |

| Cyclohexylamine | 10.6 |

| 4-Trifluoromethylcyclohexylamine | 9.2 |

| This compound | ~7.5 - 8.5 |

Note: This table provides an estimated pKa for the target compound based on the known effects of trifluoromethyl groups on amine basicity. yuntsg.comnih.gov Actual values would depend on the specific stereoisomer and require detailed calculations.

Beyond pKa, theoretical calculations can be used to explore potential reaction mechanisms involving the amine. For instance, the nucleophilicity of the amine in reactions such as acylation or alkylation can be assessed. The transition states for these reactions can be located using quantum chemical methods, and the activation energies can be calculated to predict reaction rates. rutgers.edu The electron-withdrawing nature of the CF3 groups, while reducing the basicity, might also influence the nucleophilicity of the amine and the stability of any charged intermediates.

In Silico Modeling of Molecular Recognition Events with Designed Amine Scaffolds

The unique combination of a rigid cyclohexane scaffold, a basic amine for potential ionic and hydrogen bonding interactions, and lipophilic trifluoromethyl groups makes this compound an interesting candidate for in silico molecular recognition studies. mdpi.com Such studies are fundamental in drug discovery and design, where the goal is to predict how a small molecule (ligand) will bind to a biological target, typically a protein receptor. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.org In the case of this compound, the protonated form of the amine group would be expected to form strong electrostatic and hydrogen-bonding interactions with negatively charged or polar residues (e.g., aspartate, glutamate, serine) in a receptor's binding pocket. nih.gov

The trifluoromethyl groups can participate in non-covalent interactions that are increasingly recognized for their importance in ligand-protein binding. These include hydrophobic interactions and, in some cases, halogen bonds or other non-canonical interactions with aromatic rings or other functional groups within the binding site. The conformational rigidity of the cyclohexane ring, combined with the defined stereochemistry of the substituents, provides a well-defined three-dimensional shape that can be exploited for selective binding.

In silico screening of virtual libraries of compounds containing the this compound scaffold against various protein targets could identify potential biological activities. Subsequent molecular dynamics simulations of the ligand-protein complexes can provide a more detailed picture of the binding stability and the dynamic nature of the interactions over time. mdpi.com

Future Prospects and Emerging Research Directions in Fluorinated Cyclohexylamine Chemistry

Development of Sustainable and Efficient Stereoselective Synthetic Routes to 2,4-Bis(trifluoromethyl)cyclohexan-1-amine Isomers

The synthesis of poly-fluorinated cyclohexanes presents considerable challenges, particularly in controlling the stereochemistry of multiple fluorine-bearing centers. Future research will prioritize the development of synthetic methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for related fluorinated cyclohexylamines often involve multi-step sequences, such as Birch reductions followed by epoxidations and hydrofluorination reactions. beilstein-journals.orgvapourtec.com A key challenge in synthesizing the target compound is the stereocontrolled introduction of two trifluoromethyl groups. Researchers are expected to explore novel catalytic systems and reagents that can achieve high diastereoselectivity and enantioselectivity. One promising area is the use of chiral phase-transfer catalysis for fluorination and trifluoromethylation reactions.

Furthermore, sustainable synthetic methods are gaining traction. Mechanochemical synthesis, which involves the grinding of reactants in the absence of a solvent, has been shown to produce fluorinated imines in high yields with short reaction times. rsc.org Adapting such solvent-free or reduced-solvent methods for the synthesis of this compound isomers is a significant future goal. These methods reduce environmental impact and can lead to safer and more economical production processes.

| Method | Description | Potential Advantages for Synthesis |

| Asymmetric Catalysis | Utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to specific isomers. | High enantiomeric and diastereomeric purity, crucial for pharmaceutical applications. |

| Mechanochemistry | Solvent-free or low-solvent synthesis performed by mechanical grinding of reactants. | Reduced waste, shorter reaction times, potentially higher yields, and enhanced safety. rsc.org |

| Deoxyfluorination | The use of reagents like diethylaminosulfur trifluoride (DAST) to convert hydroxyl groups to fluorine atoms. | A direct method for introducing fluorine, though requires careful handling of reagents. acs.org |

Expanding the Scope of Asymmetric Catalytic Applications Utilizing this compound Derivatives

The rigid, chiral scaffold of this compound, decorated with sterically demanding and highly electron-withdrawing CF₃ groups, makes its derivatives prime candidates for use as chiral ligands or organocatalysts in asymmetric synthesis. The unique electronic nature of the fluorinated backbone can significantly influence the activity and selectivity of a catalytic center.

Future research will focus on synthesizing a library of these derivatives and evaluating their performance in a wide range of asymmetric transformations. This includes, but is not limited to, asymmetric hydrogenations, C-C bond-forming reactions, and fluorinations. The combination of a chiral amine and adjacent CF₃ groups could lead to novel catalysts with unprecedented levels of stereocontrol. For instance, the merger of chiral anion phase-transfer catalysis with enamine catalysis has proven effective for the asymmetric fluorination of cyclohexanones, and derivatives of the title compound could offer a new class of organocatalysts for such dual-catalysis systems.

Novel Applications in Functional Materials and Supramolecular Chemistry

The presence of multiple, strongly polarized C-F bonds in fluorinated cyclohexanes can result in molecules with exceptionally large dipole moments. When arranged on one face of the cyclohexane (B81311) ring, as is possible with certain stereoisomers of this compound, they create a "Janus" face molecule—one face being electronegative (the fluorine face) and the other being electropositive (the hydrogen face). chemistryviews.org This facial polarization is a highly attractive feature for applications in materials science and supramolecular chemistry.

Researchers are exploring the use of such polarized building blocks to construct complex supramolecular architectures. researchgate.net These assemblies can exhibit unique properties, such as the ability to form gels or act as receptors for specific anions. nih.gov The tripodal arrangement of functional groups on a fluorinated cyclohexane core has been shown to be a valuable motif in supramolecular chemistry. researchgate.net Future work will likely involve leveraging the amine functionality of this compound as a versatile handle to append other groups, creating new functional materials for electronics, sensing, and bioactive surface coatings. acs.org

Interdisciplinary Research Integrating Advanced Spectroscopic Tools and Computational Approaches

A deep understanding of the conformational preferences, electronic structure, and reactivity of this compound isomers is critical for their rational design and application. Interdisciplinary research combining advanced analytical techniques and computational chemistry is indispensable.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorinated molecules, and its application will be central to confirming the structure and stereochemistry of synthetic products. rsc.org In conjunction with proton and carbon NMR, detailed structural assignments of the various diastereomers can be achieved.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, will play a predictive role. DFT can be used to calculate the ground-state geometries, relative stabilities of different stereoisomers, and molecular dipole moments. researchgate.net These theoretical insights can guide synthetic efforts by identifying the most promising target isomers for specific applications and can help elucidate reaction mechanisms, as demonstrated in studies of copper-catalyzed fluorinations. researchgate.net This synergy between experimental and computational approaches will accelerate the discovery and development of new applications for these compounds.

Exploration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, better temperature control, improved mixing, and greater scalability. beilstein-journals.orgresearchgate.net Given that many fluorination reactions are highly exothermic and can involve hazardous reagents, flow chemistry is an ideal technology for their execution. researchgate.net

Future research will focus on adapting the synthesis of this compound to continuous flow systems. chemistryviews.org Microreactors provide precise control over reaction parameters like residence time and temperature, which can lead to higher yields and selectivities. researchgate.net This technology is particularly well-suited for handling unstable intermediates and for the safe use of gases in reactions. rsc.org The development of a continuous flow process for producing key fluorinated building blocks would represent a major step towards their large-scale, industrial application, making these valuable compounds more accessible to the wider scientific community. chemistryviews.org

Q & A

Q. What are the common synthetic routes for 2,4-Bis(trifluoromethyl)cyclohexan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination strategies such as deoxofluorination reactions using reagents like DAST (diethylaminosulfur trifluoride) or its analogs. For example, fluorinated cyclohexane precursors are treated with fluorinating agents under anhydrous conditions, followed by amine functionalization via reductive amination or nucleophilic substitution. Reaction temperature (-20°C to 80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control of fluorinating agents are critical to minimizing side products like gem-difluorinated byproducts. Purification often employs column chromatography or recrystallization to isolate the amine product .

Q. What spectroscopic techniques are most effective for characterizing the structure of fluorinated cyclohexylamines?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming trifluoromethyl group integration and assessing electronic environments. Chemical shifts typically range between -60 to -70 ppm for CF₃ groups.

- X-ray Crystallography : Resolves stereochemistry and solid-state conformational preferences, particularly for diastereomeric mixtures. For example, Hou et al. (2000) used X-ray analysis to confirm derivatives of similar fluorinated amines .

- HPLC-MS : Validates purity and molecular weight, especially when synthesizing analogs for biological screening .

Q. How does the electron-withdrawing effect of trifluoromethyl groups influence the basicity and nucleophilicity of the amine group?

- Methodological Answer : The CF₃ groups reduce amine basicity by withdrawing electron density via inductive effects, lowering pKa by ~2–3 units compared to non-fluorinated analogs. This is quantified via potentiometric titration in aqueous or mixed solvents. Nucleophilicity is similarly attenuated, requiring activation (e.g., using Hünig’s base) in substitution reactions. Computational studies (e.g., DFT) can model charge distribution to predict reactivity trends .

Advanced Research Questions

Q. Table 1: Key Spectral Signatures for Characterization

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | -20°C (fluorination step) | Minimizes side fluorination |

| Solvent | Anhydrous DCM or THF | Enhances reagent solubility |

| Stoichiometry | 1.2 eq fluorinating agent | Balances reactivity vs. cost |

| Purification | Silica gel (hexane/EtOAc) | Separates diastereomers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.